8-Bromo-5-chloroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-chloroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the molecule can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloroisoquinolin-1(2H)-one typically involves the halogenation of isoquinolinone derivatives. A common method includes:
Starting Material: Isoquinolin-1(2H)-one.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a catalyst like iron(III) chloride (FeCl3) to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Large-scale batch reactors where the halogenation reactions are carefully monitored.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
8-Bromo-5-chloroisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloroisoquinolin-1(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Bromoisoquinolin-1(2H)-one: Lacks the chlorine atom.
5-Chloroisoquinolin-1(2H)-one: Lacks the bromine atom.
Isoquinolin-1(2H)-one: Lacks both bromine and chlorine atoms.
Uniqueness
The presence of both bromine and chlorine atoms in 8-Bromo-5-chloroisoquinolin-1(2H)-one makes it unique, as these halogens can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
8-Bromo-5-chloroisoquinolin-1(2H)-one is a compound of interest due to its unique structural features, which include bromine and chlorine substitutions. These modifications enhance its reactivity and biological activity, making it a subject of research in medicinal chemistry. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.
The compound's structure allows it to interact with various biological targets. The presence of halogen atoms (bromine and chlorine) can influence its binding affinity and mechanism of action.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 31.25 |
This compound | Escherichia coli | 62.50 |
Anticancer Activity
The compound has been evaluated for its anticancer potential across different cancer cell lines. Studies have reported IC50 values indicating cytotoxic effects on various human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.
The mechanism by which this compound exerts its biological effects involves the modulation of key molecular pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases .
Case Studies
A recent study explored the pharmacological effects of this compound in vitro against the A549 lung cancer cell line. The results demonstrated a significant reduction in cell viability at concentrations as low as 6 µM, highlighting its potential as an anticancer agent .
Another investigation focused on its antimicrobial properties against resistant bacterial strains, revealing that the compound exhibited comparable efficacy to traditional antibiotics in inhibiting bacterial growth .
Properties
Molecular Formula |
C9H5BrClNO |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
8-bromo-5-chloro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-4H,(H,12,13) |
InChI Key |
YMLJLIKDVKTSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CNC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.